molecular formula C9H9BrO B050558 4-Bromo-2,3-dimethylbenzaldehyde CAS No. 1114808-91-1

4-Bromo-2,3-dimethylbenzaldehyde

Cat. No.: B050558
CAS No.: 1114808-91-1
M. Wt: 213.07 g/mol
InChI Key: VEWUAPOQQCHWOY-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₉BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and two methyl groups at the second and third positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,3-dimethylbenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-bromo-2,3-dimethylbenzoic acid.

    Reduction: Reduction reactions can convert it to 4-bromo-2,3-dimethylbenzyl alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 4-Bromo-2,3-dimethylbenzoic acid.

    Reduction: 4-Bromo-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2,3-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Researchers explore its potential in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Bromo-2,3-dimethylbenzoic acid: An oxidation product of 4-Bromo-2,3-dimethylbenzaldehyde.

    4-Bromo-2,3-dimethylbenzyl alcohol: A reduction product of this compound.

    2,3-Dimethylbenzaldehyde: The parent compound without the bromine substitution.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and methyl groups on the benzene ring influences its chemical behavior and applications.

Properties

IUPAC Name

4-bromo-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWUAPOQQCHWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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